molecular formula C11H18Cl2N2O B1293647 1-(3-Methoxyphenyl)piperazine dihydrochloride CAS No. 6968-76-9

1-(3-Methoxyphenyl)piperazine dihydrochloride

Cat. No. B1293647
CAS RN: 6968-76-9
M. Wt: 265.18 g/mol
InChI Key: UKUNKQNESKRETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Methoxyphenyl)piperazine dihydrochloride" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential pharmacological properties. Piperazine derivatives are known for their central nervous system activity, and they have been synthesized and evaluated for various therapeutic applications, including antidepressant and antianxiety activities , as well as their potential as central nervous system agents .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of novel piperazine derivatives can begin with the Claisen Schmidt condensation of 2-acetylfuran with different types of aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride to form isoxazolines, which are then subjected to Mannich’s reaction to produce the desired piperazine compounds . Another approach involves the reaction of ferulic acid with piperazine, followed by deacetylation to obtain the target piperazine derivative . These synthetic routes are confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using spectroscopic techniques such as NMR, which can provide complete assignments of the chemical structure . Crystallographic studies can also be performed to determine the precise three-dimensional arrangement of atoms within the compound, as seen in the case of novel oxadiazolyl piperazine derivatives . These studies are crucial for understanding the conformation and potential reactive sites of the molecules.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of substituents such as methoxy, hydroxy, and oxadiazolyl groups can influence the reactivity of the piperazine ring. For example, the oxadiazolyl piperazine derivatives exhibit intermolecular hydrogen bonds that contribute to their crystal packing . The reactivity of these compounds can be further explored through computational methods such as density functional theory (DFT) calculations, which help identify electrophilic and nucleophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including 1-(3-Methoxyphenyl)piperazine dihydrochloride, can be characterized by a variety of spectroscopic and computational techniques. Vibrational spectroscopy (FT-IR, FT-Raman), NMR, and UV-Vis spectroscopy provide insights into the molecular vibrations, electronic properties, and chemical shifts of the compounds . Theoretical methods like DFT are used to assign vibrational frequencies and to analyze the conformational stability, charge distribution, and thermodynamic properties of the molecules . The HOMO-LUMO gap, which is indicative of the chemical reactivity and stability of the compounds, can also be determined through these studies .

Scientific Research Applications

Dopamine Uptake Inhibition

1-(3-Methoxyphenyl)piperazine dihydrochloride has been studied in the context of dopamine uptake inhibition. A notable example is the synthesis of GBR-12909, a dopamine uptake inhibitor, where this compound plays a critical role. This research highlighted the development of a process to prepare GBR-12909 in kilogram quantities with improvements in yield and environmental considerations (Ironside et al., 2002).

Optical Imaging Agent Development

The compound has been used in the development of optical imaging agents. Specifically, it has been conjugated with silver nanoparticles for targeted optical imaging, demonstrating the potential of 1-(3-Methoxyphenyl)piperazine dihydrochloride in creating sensitive and specific imaging tools (Chaturvedi et al., 2018).

Spectroscopic Studies

Spectroscopic studies have utilized 1-(3-Methoxyphenyl)piperazine dihydrochloride to understand its chemical structure and behavior. Research in this area has involved extensive NMR analysis to make complete assignments for the compound, providing valuable insights into its molecular structure (Qin et al., 2005).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

This compound has been explored in the synthesis of analogues for non-nucleoside HIV-1 reverse transcriptase inhibitors. The research aimed to develop more potent inhibitors, with modifications of the aryl moiety leading to significant improvements in potency (Romero et al., 1994).

Fluorescent Ligand Development

1-(3-Methoxyphenyl)piperazine dihydrochloride derivatives have been synthesized for use as fluorescent ligands. These compounds have shown high affinity for 5-HT1A receptors and exhibit good fluorescence properties, making them useful in receptor visualization studies (Lacivita et al., 2009).

Kinetic Studies

Kinetic studies involving 1-(3-Methoxyphenyl)piperazine dihydrochloride have been conducted to understand its chemical reactions under various conditions. This research provides insights into the compound's stability and reactivity, which is important for its practical applications (Mollica et al., 1970).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If skin or eye irritation persists, get medical advice/attention .

properties

IUPAC Name

1-(3-methoxyphenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUNKQNESKRETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219975
Record name 1-(3-Methoxyphenyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)piperazine dihydrochloride

CAS RN

6968-76-9
Record name N-(3-Methoxyphenyl)piperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxyphenyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-METHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0T82QHG7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Methoxyphenyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Methoxyphenyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Methoxyphenyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Methoxyphenyl)piperazine dihydrochloride

Citations

For This Compound
4
Citations
T Takahashi, A Sakuraba, T Hirohashi, T Shibata… - Bioorganic & medicinal …, 2006 - Elsevier
A series of phenylpiperazine derivatives were synthesized and evaluated for their neuropeptide Y (NPY) Y5 receptor antagonistic activities. The benzindane portion of 2 was replaced …
Number of citations: 35 www.sciencedirect.com
N Parveen, A Shah, SZ Khan, SUD Khan… - Journal of The …, 2014 - iopscience.iop.org
This work presents the synthesis, redox behavior and spectroscopic characterization of two novel compounds Sodium 4-(3-methoxyphenyl) piperazine-1-carbodithioate and sodium 4-(4…
Number of citations: 14 iopscience.iop.org
S Massari, B Mercorelli, L Sancineto… - …, 2013 - Wiley Online Library
Although human cytomegalovirus (HCMV) infection is mostly asymptomatic for immunocompetent individuals, it remains a serious threat for those who are immunocompromised, in …
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.